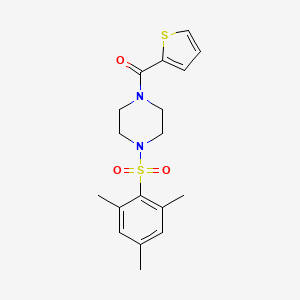

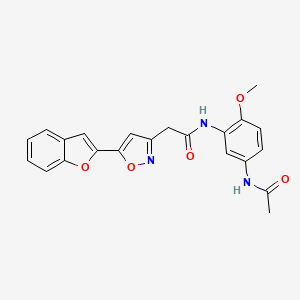

![molecular formula C18H22BrN5O B2367283 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097925-21-6](/img/structure/B2367283.png)

2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . It also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleotides cytosine, thymine, and uracil .

Molecular Structure Analysis

The compound contains a piperidine ring and a pyrimidine ring, both of which are six-membered rings. The piperidine ring contains one nitrogen atom, while the pyrimidine ring contains two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the piperidine and pyrimidine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase the compound’s molecular weight and could affect its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Aminopyrimidine Series

Aminopyrimidine 2 emerged as a novel 5-HT(1A) agonist in a high throughput screen. It showed moderate potency for 5-HT(1A) in binding and functional assays, and moderate metabolic stability. Methyl ether 31, an improved compound within the series, was identified by implementing a strategy for improving metabolic stability by lowering lipophilicity (Dounay et al., 2009).

Microwave Assisted Synthesis of Novel Pyrimidine Derivatives

Novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one and 3-(2-((piperidine-1-yl)methyl amino)-6- substituted phenylpyrimidin-4-yl)-6-bromo-2H-chromone-2-one were synthesized using microwave and conventional methods. Among these, some compounds showed significant analgesic activity and a lack of ulcerogenic effects (Chaudhary et al., 2012).

Synthesis, Estrogen Receptor Binding Affinity, and Docking Studies

Synthesized compounds showed potent anti-proliferative activities and good binding affinity in molecular docking against Bcl-2 protein. Structure-activity relationship analysis indicated that the chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhanced anti-proliferative activities (Parveen et al., 2017).

Preparation and Synthetic Scope of 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic Esters

This study details a reaction leading to the formation of 2-R′-6-(2-R-4-methylpyrimidin-5-yl)-3H-pyrimidin-4-ones. The reaction of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters with hydrazines resulted in the formation of 3-(2-R-4-methylpyrimidin-5-yl)-2-R″-1,2-dihydropyrazol-3-ones (Potapov et al., 2014).

Synthesis of Piperidine Derivatives and Antimicrobial Activity

Series of new piperidine derivatives were synthesized and tested for their antimicrobial activity. Some compounds revealed good antimicrobial activity against bacterial and fungal strains (Ashok et al., 2014).

Piperidine Derivatives as Histamine H3 Receptor Ligands

A small series of compounds were synthesized and tested for binding affinity to human histamine H3 receptors. Compounds with high hH3R affinity and receptor subtype selectivity were discovered, along with their promising calculated drug-likeness properties (Sadek et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O/c19-15-10-20-18(21-11-15)23-7-5-13(6-8-23)12-24-17(25)9-14-3-1-2-4-16(14)22-24/h9-11,13H,1-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFUSGIHDMOAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NC=C(C=N4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2367203.png)

![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

![Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2367211.png)

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)